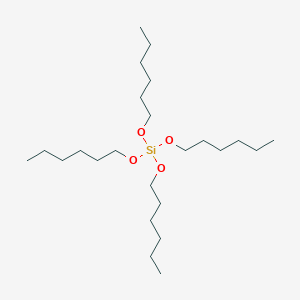

Tetrahexyl orthosilicate

Description

Properties

IUPAC Name |

tetrahexyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O4Si/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4/h5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYAPKYFYYWOKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCO[Si](OCCCCCC)(OCCCCCC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995767 | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-86-7 | |

| Record name | Hexyl silicate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahexyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Tetrahexyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis and condensation mechanism of tetrahexyl orthosilicate, a key precursor in the sol-gel synthesis of silica-based materials. While specific kinetic data for tetrahexyl orthosilicate is limited in publicly available literature, this guide extrapolates from the well-studied mechanisms of shorter-chain tetraalkoxysilanes, such as tetraethyl orthosilicate (TEOS), to provide a thorough understanding of the expected chemical behavior. The principles outlined herein are fundamental for the rational design and synthesis of advanced silica materials for various applications, including drug delivery.

The Core Mechanism: Hydrolysis and Condensation

The transformation of tetrahexyl orthosilicate, Si(OC₆H₁₃)₄, from a monomeric precursor into a solid silica network is governed by a two-step sol-gel process: hydrolysis and condensation. These reactions can be catalyzed by either an acid or a base.[1]

1.1. Hydrolysis: The Initial Step

Hydrolysis involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of hexoxy (-OC₆H₁₃) groups with hydroxyl (-OH) groups. This process generates silanol intermediates and hexanol as a byproduct.

Under acidic conditions , the reaction is initiated by the protonation of an alkoxide group, making the silicon center more susceptible to attack by water.[1]

Under basic conditions , hydroxide ions directly attack the silicon atom, leading to the displacement of an alkoxide group.[1]

1.2. Condensation: Building the Silica Network

The subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds, which builds the inorganic polymer network. There are two primary condensation pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol Condensation: A silanol group reacts with a remaining alkoxide group to form a siloxane bond and an alcohol molecule.

The relative rates of hydrolysis and condensation, which are heavily influenced by reaction conditions, dictate the structure and properties of the final silica material.

Key Factors Influencing Reaction Kinetics

Several factors critically influence the rates of hydrolysis and condensation of tetrahexyl orthosilicate. Understanding and controlling these parameters is essential for tailoring the properties of the resulting silica material.

2.1. The Role of the Alkyl Chain Length (Steric Hindrance)

The length of the alkyl chain in tetraalkoxysilanes has a significant impact on the hydrolysis rate. Longer alkyl chains, such as the hexyl group in tetrahexyl orthosilicate, exert greater steric hindrance around the silicon atom. This steric bulk impedes the approach of the nucleophile (water or hydroxide ion), resulting in a considerably slower hydrolysis rate compared to shorter-chain analogues like tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS).[2] This trend is a critical consideration when designing experimental protocols, as longer reaction times or more forcing conditions may be necessary to achieve complete hydrolysis.

2.2. pH of the Reaction Medium

The pH of the reaction mixture is a primary determinant of the reaction mechanism and rate for both hydrolysis and condensation.

-

Acidic Conditions (pH < 7): Hydrolysis is relatively fast, and the condensation reaction is the rate-limiting step. This typically leads to the formation of more linear or randomly branched polymer networks.

-

Basic Conditions (pH > 7): Both hydrolysis and condensation rates are generally faster than in acidic or neutral conditions. Base catalysis promotes the formation of more highly cross-linked, particulate silica structures.[1]

2.3. Water-to-Silane Molar Ratio (r)

The molar ratio of water to tetrahexyl orthosilicate is a crucial parameter. Stoichiometrically, two moles of water are required for the complete hydrolysis and condensation of one mole of tetraalkoxysilane. However, the ratio is often varied to control the reaction kinetics and the final properties of the silica. A higher water concentration generally increases the hydrolysis rate.[3]

2.4. Solvent

A co-solvent, typically an alcohol, is often necessary to homogenize the otherwise immiscible tetrahexyl orthosilicate and water. The choice of solvent can influence the reaction rates and the solubility of the reacting species.

2.5. Temperature

As with most chemical reactions, increasing the temperature will increase the rates of both hydrolysis and condensation. Temperature can also affect the morphology and porosity of the final silica product.

Quantitative Data Presentation

| Tetraalkoxysilane | Abbreviation | Alkyl Group | Hydrolysis Rate Constant (k) in acidic conditions (l/mol·s·[H⁺]⁻¹) |

| Tetramethyl Orthosilicate | TMOS | Methyl | 0.19 |

| Tetraethyl Orthosilicate | TEOS | Ethyl | 0.051 |

| Tetra-n-butyl Orthosilicate | TBOS | n-Butyl | 0.019 |

Data sourced from Chen et al., 1986, as cited in "The hydrolysis and polycondensation of tetra alkoxysilanes".[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of the hydrolysis and condensation of tetrahexyl orthosilicate.

4.1. Protocol for Sol-Gel Synthesis of Silica Nanoparticles

This protocol describes a general method for synthesizing silica nanoparticles from tetrahexyl orthosilicate, which can be adapted for drug delivery applications.

-

Preparation of the Reaction Mixture: In a reaction vessel, combine a specific volume of ethanol (or another suitable alcohol) and deionized water. The water-to-alkoxide molar ratio is a critical parameter to control.

-

Addition of Catalyst: Add the desired catalyst (e.g., ammonium hydroxide for base catalysis or hydrochloric acid for acid catalysis) to the alcohol/water mixture and stir to ensure homogeneity.

-

Introduction of Tetrahexyl Orthosilicate: While vigorously stirring the mixture, add the tetrahexyl orthosilicate dropwise. The slower hydrolysis rate of tetrahexyl orthosilicate may necessitate a longer addition time or elevated temperature to ensure proper mixing and reaction initiation.

-

Reaction and Aging: Allow the reaction to proceed under continuous stirring for a predetermined period (which will likely be longer than for TEOS, potentially several hours to days). The aging step, where the solution is left undisturbed, allows for the completion of condensation and the formation of a stable silica network.

-

Nanoparticle Recovery and Purification: The resulting silica nanoparticles can be collected by centrifugation. Subsequent washing steps with ethanol and deionized water are crucial to remove unreacted precursors, hexanol, and the catalyst.

-

Drying: The purified nanoparticles are typically dried in an oven at a specific temperature (e.g., 60-100 °C) or by freeze-drying to obtain a fine powder.

4.2. Protocol for Monitoring Hydrolysis and Condensation by 29Si NMR Spectroscopy

²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitatively tracking the progress of hydrolysis and condensation by identifying and quantifying the different silicon species present in the reaction mixture.

-

Sample Preparation: Prepare the reaction mixture as described in the synthesis protocol directly within an NMR tube or transfer an aliquot of the reacting sol into an NMR tube at specific time intervals. A deuterated solvent may be used as part of the solvent system for the lock signal.

-

NMR Acquisition: Acquire ²⁹Si NMR spectra at various time points throughout the reaction. Due to the low natural abundance and long relaxation times of the ²⁹Si nucleus, it may be necessary to use techniques like polarization transfer (e.g., RINEPT+) or to add a relaxation agent, although the latter should be tested for any potential influence on the reaction kinetics.[4]

-

Spectral Analysis: The different silicon species (unreacted alkoxide, partially and fully hydrolyzed monomers, and various condensed species) will have distinct chemical shifts. The degree of condensation can be determined by integrating the signals corresponding to the different Qⁿ species (where 'n' represents the number of bridging oxygen atoms around the silicon atom).[5]

4.3. Protocol for Characterization by FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes occurring during the sol-gel process, specifically the disappearance of Si-O-C bonds and the appearance of Si-O-Si and Si-OH bonds.

-

Sample Preparation: At various time points during the reaction, a small aliquot of the sol is withdrawn and cast as a thin film on an appropriate IR-transparent substrate (e.g., a silicon wafer or KBr pellet). The solvent is allowed to evaporate quickly.

-

FTIR Analysis: The FTIR spectrum of the film is recorded.

-

Spectral Interpretation: The progress of the reaction is monitored by observing the changes in the characteristic vibrational bands:

Visualization of Mechanisms and Workflows

5.1. Signaling Pathways

References

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Tetrahexyl Orthosilicate as a Precursor for Advanced Silica Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetrahexyl orthosilicate as a precursor for the synthesis of silica-based materials. While less conventional than its shorter-chain counterparts like tetraethyl orthosilicate (TEOS), tetrahexyl orthosilicate offers unique properties that can be leveraged in specialized applications, including drug delivery. This document outlines the theoretical advantages of using a long-chain silicate precursor, details a generalized experimental protocol for synthesis, and presents a framework for understanding the resulting material characteristics.

Introduction: The Role of Precursor Chemistry in Silica Material Design

The sol-gel process is a versatile and widely used method for producing high-purity, homogeneous silica materials. The choice of the silicon alkoxide precursor is a critical determinant of the final properties of the silica network. The most common precursor, tetraethyl orthosilicate (TEOS), is well-characterized and widely used. However, modifying the alkyl chain length of the precursor, for instance, by using tetrahexyl orthosilicate, can introduce significant changes in the material's properties.

Tetrahexyl orthosilicate (C₂₄H₅₂O₄Si) is a larger, more hydrophobic molecule than TEOS due to its hexyl chains.[1] This increased hydrophobicity and steric hindrance are expected to influence the hydrolysis and condensation kinetics during the sol-gel process, leading to silica materials with distinct surface characteristics and potential advantages in specific applications.

Properties and Advantages of Tetrahexyl Orthosilicate

The use of tetrahexyl orthosilicate as a silica precursor is predicated on the influence of its long alkyl chains on the synthesis process and final material properties.

-

Slower Reaction Kinetics: The hydrolysis of alkoxysilanes is the rate-limiting step in the sol-gel process. The bulky hexyl groups in tetrahexyl orthosilicate provide greater steric hindrance around the central silicon atom compared to the ethyl groups in TEOS. This is expected to slow down the rate of hydrolysis and condensation, offering potentially better control over particle growth and morphology.

-

Increased Hydrophobicity: The incorporation of longer alkyl chains can lead to the formation of silica materials with a more hydrophobic or non-polar surface. This can be advantageous in drug delivery applications where the encapsulation and controlled release of hydrophobic therapeutic agents are desired.

-

Modified Porosity and Surface Area: The slower reaction kinetics and the presence of the larger hexyl alcohol byproduct (hexanol) during synthesis can influence the final pore structure and surface area of the silica material.

The logical relationship between the precursor's alkyl chain length and the resulting silica properties can be visualized as follows:

Synthesis of Silica Materials Using Tetrahexyl Orthosilicate

While specific, optimized protocols for tetrahexyl orthosilicate are not widely published, a modified Stöber method can be adapted. The key modification is the use of a co-solvent to ensure the miscibility of the hydrophobic precursor in the reaction medium.

The general workflow for the synthesis is as follows:

Experimental Protocol: Modified Stöber Synthesis

-

Reagent Preparation:

-

In a reaction vessel, prepare a solution of ethanol and a co-solvent such as tetrahydrofuran (THF) in a 1:1 volume ratio. The co-solvent helps to homogenize the hydrophobic tetrahexyl orthosilicate within the polar reaction medium.

-

Prepare separate solutions of deionized water and ammonium hydroxide (catalyst).

-

-

Mixing:

-

Add a specific volume of tetrahexyl orthosilicate to the ethanol/THF solution.

-

Stir the mixture vigorously to ensure complete dissolution.

-

To this solution, add the deionized water and ammonium hydroxide solution in a controlled manner under continuous stirring.

-

-

Reaction:

-

Allow the reaction to proceed at a constant temperature (e.g., 25°C or 40°C) for a specified period (e.g., 12-24 hours). The longer reaction time, compared to TEOS-based synthesis, accounts for the slower hydrolysis rate.

-

-

Particle Recovery:

-

After the reaction is complete, collect the resulting silica particles by centrifugation or filtration.

-

Wash the particles multiple times with ethanol to remove unreacted precursor, byproducts (hexanol), and the catalyst.

-

-

Drying:

-

Dry the washed silica particles in an oven at a controlled temperature (e.g., 60-80°C) to obtain a fine powder.

-

Characterization and Quantitative Data

The resulting silica materials should be characterized using standard techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) for morphology and size, and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.

Specific quantitative data for silica materials derived from tetrahexyl orthosilicate is not extensively available in published literature. The following table provides a comparative summary of typical values for TEOS-derived silica and the expected properties for tetrahexyl orthosilicate-derived materials.

| Property | TEOS-Derived Silica (Typical Values) | Tetrahexyl Orthosilicate-Derived Silica (Expected Properties) |

| Particle Size | 50 - 500 nm | Potentially larger or more aggregated due to slower kinetics |

| Surface Area (BET) | 100 - 800 m²/g | Potentially lower due to the larger precursor molecule |

| Pore Volume | 0.5 - 1.5 cm³/g | Variable, dependent on synthesis conditions |

| Surface Chemistry | Hydrophilic (Si-OH groups) | More Hydrophobic |

| Hydrolysis Rate | Relatively Fast | Slower |

Applications in Drug Development

The unique properties of silica materials derived from tetrahexyl orthosilicate make them potentially valuable in drug delivery systems.

-

Hydrophobic Drug Encapsulation: The more hydrophobic nature of the silica matrix could enhance the loading capacity and stability of non-polar drug molecules.

-

Sustained Release: The modified pore structure and surface chemistry may allow for a more sustained and controlled release profile of encapsulated drugs.

-

Carrier for Poorly Soluble Drugs: These silica materials could serve as effective carriers to improve the bioavailability of poorly water-soluble drugs.

Conclusion

Tetrahexyl orthosilicate represents a promising, albeit under-explored, precursor for the synthesis of specialized silica materials. Its long alkyl chains are expected to impart a greater degree of hydrophobicity and slower reaction kinetics, offering a pathway to novel material properties. While a lack of extensive research necessitates further investigation to fully characterize and optimize its use, the foundational principles of sol-gel chemistry provide a strong framework for its application. For researchers in drug development, silica materials derived from tetrahexyl orthosilicate could offer a new platform for the formulation and delivery of challenging therapeutic agents.

References

An In-depth Technical Guide to the Solubility of Tetrahexyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Tetrahexyl orthosilicate, a member of the alkyl silicate family, is a compound of interest for various applications, including as a precursor in materials science and potentially in specialized formulations within the pharmaceutical industry. A thorough understanding of its solubility characteristics is crucial for its effective use and process development. This guide provides an in-depth analysis of the predicted solubility of tetrahexyl orthosilicate in various solvents, outlines a detailed experimental protocol for solubility determination, and presents a theoretical framework for its solubility behavior.

Qualitative Solubility Profile of Tetrahexyl Orthosilicate

The solubility of a compound is governed by the principle of "like dissolves like." Therefore, tetrahexyl orthosilicate is expected to be readily soluble in nonpolar and weakly polar organic solvents, and poorly soluble in polar solvents, particularly water.

Table 1: Predicted Qualitative Solubility of Tetrahexyl Orthosilicate in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The long alkyl chains of both the solute and solvent lead to favorable van der Waals interactions. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High | The nonpolar nature of the aromatic ring allows for good interaction with the hexyl groups. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have low polarity and can effectively solvate the nonpolar alkyl chains. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have a slight polarity but are predominantly nonpolar, allowing for some interaction. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | The polarity of the carbonyl group hinders effective solvation of the long alkyl chains. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group limits solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low | The highly polar hydroxyl group and hydrogen bonding in alcohols lead to poor interaction. |

| Water | Immiscible | The extreme polarity of water and its strong hydrogen-bonding network prevent the dissolution of the hydrophobic tetrahexyl orthosilicate. The compound is expected to undergo slow hydrolysis at the interface. |

Experimental Protocols

Synthesis of Tetrahexyl Orthosilicate

A general method for the synthesis of alkyl orthosilicates is the alcoholysis of silicon tetrachloride.

Materials:

-

Silicon tetrachloride (SiCl₄)

-

Anhydrous 1-Hexanol (C₆H₁₃OH)

-

Anhydrous inert solvent (e.g., Toluene)

-

A base to neutralize HCl (e.g., Pyridine or by bubbling dry nitrogen to remove HCl gas)

-

Dry nitrogen or argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

A solution of anhydrous 1-hexanol in an anhydrous inert solvent is prepared in a reaction flask under an inert atmosphere (dry nitrogen or argon).

-

The solution is cooled in an ice bath.

-

Silicon tetrachloride is added dropwise to the cooled solution with vigorous stirring. This reaction is exothermic and produces HCl gas.

-

SiCl₄ + 4 C₆H₁₃OH → Si(OC₆H₁₃)₄ + 4 HCl

-

-

To drive the reaction to completion and remove the HCl byproduct, a gentle stream of dry nitrogen can be bubbled through the reaction mixture, or a stoichiometric amount of a non-reactive base like pyridine can be used to neutralize the acid.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for several hours.

-

The reaction mixture is then filtered to remove any solid byproducts (e.g., pyridine hydrochloride).

-

The solvent and any excess alcohol are removed under reduced pressure using a rotary evaporator.

-

The crude tetrahexyl orthosilicate is then purified by vacuum distillation to yield a colorless liquid.

Determination of Solubility (Liquid-Liquid System)

This protocol describes a general method to determine the solubility of a liquid, such as tetrahexyl orthosilicate, in various solvents.

Materials:

-

Tetrahexyl orthosilicate

-

A range of solvents with varying polarities (as listed in Table 1)

-

Calibrated glassware (pipettes, burettes, volumetric flasks)

-

Temperature-controlled water bath or shaker

-

Analytical balance

-

Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or another suitable quantitative analytical technique.

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of sealed vials, add a known excess amount of tetrahexyl orthosilicate to a known volume of each solvent.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The formation of a distinct second phase (undissolved solute) should be visible.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow for phase separation.

-

Carefully extract an aliquot from the solvent phase (the supernatant), ensuring that none of the undissolved tetrahexyl orthosilicate is transferred.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of tetrahexyl orthosilicate in the solvent being tested.

-

Analyze the collected aliquot and the calibration standards using a suitable analytical method (e.g., GC or HPLC).

-

Determine the concentration of tetrahexyl orthosilicate in the aliquot by comparing its response to the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of tetrahexyl orthosilicate in the saturated solvent at the specified temperature (e.g., in g/100 mL or mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A general experimental workflow for determining the solubility of a liquid solute.

Molecular Structure and Solvent Affinity

Caption: Relationship between tetrahexyl orthosilicate's structure and its solvent affinities.

The Thermal Stability and Decomposition of Tetrahexyl Orthosilicate: A Technical Guide

Introduction

Tetraalkyl orthosilicates are a class of organosilicon compounds with the general formula Si(OR)₄, where R is an alkyl group. They are widely used as precursors for silica-based materials, in sol-gel processes, and as crosslinking agents. The thermal stability of these compounds is a critical parameter for their application in high-temperature processes and for ensuring material integrity. This technical guide focuses on the thermal stability and decomposition of tetraalkyl orthosilicates, with a specific focus on providing analogous data from tetraethyl orthosilicate (TEOS) due to the absence of specific data for tetrahexyl orthosilicate.

Thermal Decomposition of Tetraethyl Orthosilicate (TEOS)

The thermal decomposition of TEOS has been a subject of numerous studies and provides a model for understanding the breakdown of other tetraalkyl orthosilicates. The decomposition process is complex and can proceed through various pathways depending on the temperature, atmosphere, and presence of catalysts.

Major Decomposition Pathways

The primary decomposition of TEOS is understood to proceed via two main competing pathways: a four-center molecular decomposition and a C-C bond cleavage of the ethoxy groups.

-

Four-Center Molecular Decomposition: This pathway involves the formation of silanols and ethylene. It is a step-wise process where the ethoxy groups are sequentially eliminated.

-

C-C Bond Cleavage: This pathway involves the breaking of the carbon-carbon bond within the ethoxy ligand, leading to the formation of a methoxy group and a methyl radical.

A simplified representation of these initial decomposition steps is illustrated in the diagram below.

Caption: Initial decomposition pathways of TEOS.

Further heating of the initial decomposition products leads to a cascade of subsequent reactions, ultimately resulting in the formation of silicon dioxide (SiO₂), water, and various organic byproducts.

Quantitative Data

While specific quantitative data for tetrahexyl orthosilicate is unavailable, the following table summarizes key thermal properties of TEOS for comparative purposes.

| Property | Value | Conditions |

| Boiling Point | 168 °C | Atmospheric Pressure |

| Decomposition Onset (in N₂) | ~600 °C | Non-catalytic |

| Major Decomposition Products | Ethylene, Ethanol, Diethyl ether, Water, Silicon Dioxide | Inert Atmosphere |

Experimental Protocols for Thermal Analysis

To determine the thermal stability and decomposition profile of tetrahexyl orthosilicate, a series of standard analytical techniques would be employed. The following sections detail the typical experimental protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of tetrahexyl orthosilicate is placed in a TGA crucible (e.g., platinum or alumina).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any adsorbed moisture and to provide an inert atmosphere for the analysis.

-

The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 800-1000 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of tetrahexyl orthosilicate is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, typically involving heating at a constant rate (e.g., 10 °C/min).

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (melting, boiling, decomposition) and exothermic (crystallization, oxidation) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products generated during the thermal decomposition of the material.

Methodology:

-

A small amount of tetrahexyl orthosilicate is introduced into a pyrolysis unit, which is directly coupled to a gas chromatograph-mass spectrometer (GC-MS) system.

-

The sample is rapidly heated to a specific pyrolysis temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.

-

The decomposition products (pyrolysates) are swept into the GC column by a carrier gas (e.g., helium).

-

The pyrolysates are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

-

The resulting mass spectra are used to identify the individual decomposition products by comparing them to spectral libraries.

The following diagram illustrates a typical workflow for the thermal analysis of a tetraalkyl orthosilicate.

Caption: Experimental workflow for thermal analysis.

Conclusion

While specific data on the thermal stability and decomposition of tetrahexyl orthosilicate remains elusive, the well-documented behavior of TEOS provides a valuable framework for prediction and analysis. The experimental protocols outlined in this guide offer a systematic approach to characterizing the thermal properties of tetrahexyl orthosilicate and other long-chain tetraalkyl orthosilicates. Such studies are crucial for optimizing their use in various applications and for ensuring the safety and reliability of processes involving these compounds at elevated temperatures. Further research is warranted to elucidate the specific decomposition pathways and kinetics of tetrahexyl orthosilicate.

In-Depth Technical Guide: Safety and Handling of Tetrahexyl Orthosilicate

Chemical Identification and Physical Properties

Tetrahexyl orthosilicate is an organic chemical compound, the tetrahexyl ester of orthosilicic acid. Limited experimental data is available for its physical and chemical properties. The following table summarizes available computed data for tetrahexyl orthosilicate and experimental data for the related compound, tetraethyl orthosilicate (TEOS), for comparison.

| Property | Tetrahexyl Orthosilicate (Computed) | Tetraethyl Orthosilicate (Experimental) |

| Molecular Formula | C24H52O4Si | C8H20O4Si[1] |

| Molecular Weight | 432.8 g/mol | 208.33 g/mol [2] |

| Appearance | - | Clear, colorless liquid with a faint, sweet odor[3] |

| Boiling Point | - | 168 °C[1] |

| Melting Point | - | -77 °C |

| Flash Point | - | 45 °C[1] |

| Density | - | 0.933 g/mL at 20°C[1] |

| Vapor Pressure | - | <1 mm Hg at 20 °C[1] |

| Vapor Density | - | 7.2 (air = 1)[1] |

| Solubility in Water | - | Reacts with water[4] |

| Autoignition Temperature | - | Not Determined[3] |

| Lower Explosive Limit | - | Not Determined[3] |

| Upper Explosive Limit | - | Not Determined[3] |

Hazard Identification and Classification (Based on Tetraethyl Orthosilicate)

As no specific GHS classification for tetrahexyl orthosilicate is available, the classification for tetraethyl orthosilicate is provided as a potential indicator of hazards.

GHS Classification of Tetraethyl Orthosilicate:

-

Acute Toxicity, Inhalation: Category 4[6]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[5][6]

Signal Word: Warning[6]

Hazard Statements (based on TEOS):

First-Aid Measures (Based on Tetraethyl Orthosilicate)

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[9] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Fire-Fighting Measures (Based on Tetraethyl Orthosilicate)

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors are heavier than air and may spread along floors. Vapors may form explosive mixtures with air.[10] Hazardous decomposition products include carbon oxides and silicon oxides.

-

Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[10][11]

Accidental Release Measures (Based on Tetraethyl Orthosilicate)

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Handling and Storage (Based on Tetraethyl Orthosilicate)

-

Precautions for Safe Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Keep away from sources of ignition - No smoking. Take measures to prevent the buildup of electrostatic charge. Use explosion-proof equipment.[9]

-

Conditions for Safe Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place. Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store away from incompatible materials such as strong oxidizing agents.[10]

Personal Protective Equipment (Based on Tetraethyl Orthosilicate)

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[11] |

| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Wear appropriate protective clothing to prevent skin exposure.[11] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[10] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

Toxicological Information (Based on Tetraethyl Orthosilicate)

| Toxicity Endpoint | Results |

| Acute Oral Toxicity (LD50) | > 2,500 mg/kg (Rat, OECD Test Guideline 423) |

| Acute Dermal Toxicity (LD50) | 5,878 mg/kg (Rabbit) |

| Skin Corrosion/Irritation | No skin irritation (Rabbit, OECD Test Guideline 404) |

| Serious Eye Damage/Irritation | Causes serious eye irritation. |

| Skin Sensitization | Did not cause sensitization on laboratory animals (Guinea pig, OECD Test Guideline 406) |

| Germ Cell Mutagenicity | Negative (in vitro assay, Chinese hamster ovary cells) |

| Carcinogenicity | Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |

| Specific Target Organ Toxicity (Repeated Exposure) | No observed adverse effect level (NOAEL): 10 - 50 mg/kg (Rat, Gavage) |

Experimental Protocols

Detailed methodologies for key toxicological studies are based on OECD guidelines.

-

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This method is used to assess the acute oral toxicity of a substance.[12] The test involves administering the substance to animals in a stepwise procedure with a limited number of animals at each step.[13] The outcome is the classification of the substance into a GHS category based on the observed mortality.[14]

-

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause skin irritation or corrosion.[15] A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period.[16] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[16][17]

-

OECD Test Guideline 405: Acute Eye Irritation/Corrosion: This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[8] A single dose of the substance is applied to the eye of an albino rabbit, with the untreated eye serving as a control.[8] The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points after application.[8]

-

OECD Test Guideline 406: Skin Sensitization: This test is used to determine if a substance has the potential to cause skin sensitization (allergic contact dermatitis).[18] The Guinea Pig Maximisation Test (GPMT) or the Buehler Test are the preferred methods.[19] The test involves an initial exposure to the substance (induction phase) followed by a challenge exposure after a rest period to observe for allergic reactions.[18][19]

Visualizations

References

- 1. cfmats.com [cfmats.com]

- 2. isoflex.com [isoflex.com]

- 3. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 4. Tetraethoxysilane | (C2H5O)4Si | CID 6517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]

- 7. chemos.de [chemos.de]

- 8. nucro-technics.com [nucro-technics.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. oecd.org [oecd.org]

- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. nucro-technics.com [nucro-technics.com]

- 16. oecd.org [oecd.org]

- 17. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 18. catalog.labcorp.com [catalog.labcorp.com]

- 19. oecd.org [oecd.org]

commercial sources and purity of tetrahexyl orthosilicate

An In-depth Technical Guide to Tetrahexyl Orthosilicate: Commercial Sources, Purity, and Characterization

For researchers, scientists, and drug development professionals, understanding the commercial availability, purity, and analytical characterization of key reagents is paramount. Tetrahexyl orthosilicate [(HexO)₄Si], a tetraalkoxysilane, finds applications in various fields, including materials science and potentially as a precursor in specialized drug delivery systems. This technical guide provides a comprehensive overview of its commercial sources, typical purity levels, and detailed methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

The commercial availability of high-purity tetrahexyl orthosilicate is limited. While some suppliers list the compound, detailed purity specifications are often not provided, placing the onus of quality control on the end-user.

One of the primary commercial sources for tetrahexyl orthosilicate is Sigma-Aldrich[1]. However, it is crucial to note that their product listing explicitly states that they do not provide analytical data for this specific compound, and the buyer assumes responsibility for confirming its identity and purity[1]. This underscores the importance of in-house analytical capabilities for any research or development activities involving this reagent.

Table 1: Commercial Sources of Tetrahexyl Orthosilicate

| Supplier | Product Name | Catalog Number | Purity Specification |

| Sigma-Aldrich | Tetrahexyl orthosilicate | AldrichCPR (7425-86-7) | Not provided. Sold "as-is". |

Given the lack of commercially available, pre-analyzed tetrahexyl orthosilicate, the following sections detail the necessary experimental protocols for its synthesis, purification, and purity verification.

Synthesis of Tetrahexyl Orthosilicate

The most common and straightforward method for synthesizing tetraalkoxysilanes is the alcoholysis of silicon tetrachloride. This reaction involves the stoichiometric reaction of silicon tetrachloride with the corresponding alcohol, in this case, 1-hexanol.

Experimental Protocol: Synthesis via Alcoholysis

Materials:

-

Silicon tetrachloride (SiCl₄)

-

1-Hexanol (CH₃(CH₂)₅OH)

-

Anhydrous toluene (or other inert solvent)

-

Pyridine (or other suitable HCl scavenger)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Assemble the reaction apparatus under a nitrogen atmosphere. The round-bottom flask should be equipped with a magnetic stirrer, a condenser, and a dropping funnel.

-

In the round-bottom flask, dissolve 1-hexanol (4.0 equivalents) and pyridine (4.0 equivalents) in anhydrous toluene.

-

Cool the mixture in an ice bath.

-

Slowly add silicon tetrachloride (1.0 equivalent) dissolved in anhydrous toluene to the dropping funnel.

-

Add the silicon tetrachloride solution dropwise to the stirred 1-hexanol solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition. The reaction is exothermic and produces HCl gas, which will react with pyridine to form pyridinium hydrochloride precipitate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the pyridinium hydrochloride precipitate.

-

The filtrate contains the crude tetrahexyl orthosilicate dissolved in toluene.

Purification of Tetrahexyl Orthosilicate

The crude product from the synthesis will contain the desired tetrahexyl orthosilicate, the solvent, and potentially some partially substituted chlorosilanes or unreacted starting materials. Purification is typically achieved by vacuum distillation.

Experimental Protocol: Purification by Vacuum Distillation

Equipment:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with stirrer

-

Manometer

Procedure:

-

Transfer the filtrate from the synthesis step to a round-bottom flask suitable for distillation.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Set up the short-path distillation apparatus. It is crucial to use a vacuum pump capable of reaching low pressures and a cold trap to protect the pump.

-

Heat the crude tetrahexyl orthosilicate gently under vacuum. The boiling point of tetrahexyl orthosilicate is high, and the distillation should be performed at a significantly reduced pressure to avoid decomposition.

-

Collect the fraction that distills at the expected boiling point for tetrahexyl orthosilicate under the given pressure. The exact boiling point will be dependent on the vacuum achieved.

-

The purified tetrahexyl orthosilicate should be a colorless liquid.

Purity Analysis

To ascertain the purity of the synthesized and purified tetrahexyl orthosilicate, a combination of analytical techniques should be employed. Gas chromatography-mass spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and can also be used for purity assessment.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for this high-boiling point, non-polar analyte.

Sample Preparation:

-

Prepare a dilute solution of the purified tetrahexyl orthosilicate in a volatile organic solvent such as hexane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.

GC-MS Parameters (Typical):

-

Injector Temperature: 280 °C

-

Oven Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-600

Data Analysis:

-

The purity is determined by the area percentage of the main peak corresponding to tetrahexyl orthosilicate in the total ion chromatogram (TIC).

-

The mass spectrum of the main peak should be consistent with the expected fragmentation pattern of tetrahexyl orthosilicate.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (300 MHz or higher is recommended for better resolution).

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified tetrahexyl orthosilicate in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of an internal standard with a known concentration and a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR) if a precise purity value is required.

NMR Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the hexyl chains. The triplet corresponding to the -O-CH₂- protons will be the most downfield. Integration of the signals should correspond to the number of protons in the hexyl groups.

-

¹³C NMR: The carbon NMR spectrum will show the distinct signals for the carbon atoms of the hexyl groups.

-

²⁹Si NMR: While less common, a ²⁹Si NMR spectrum would show a single resonance confirming the presence of a single silicon environment.

Logical Workflow for Synthesis and Purity Assessment

The following diagram illustrates the logical workflow from synthesis to the final purity assessment of tetrahexyl orthosilicate.

Caption: Workflow for the synthesis, purification, and analysis of tetrahexyl orthosilicate.

This technical guide provides the essential information and detailed protocols for researchers working with tetrahexyl orthosilicate. Due to the limited commercial availability of pre-analyzed material, the ability to synthesize, purify, and characterize this compound in-house is a critical capability. The provided methodologies offer a robust starting point for obtaining and verifying the purity of tetrahexyl orthosilicate for demanding research and development applications.

References

Methodological & Application

Application of Tetrahexyl Orthosilicate in Sol-Gel Synthesis for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahexyl orthosilicate (THOS) is a long-chain alkoxysilane precursor utilized in sol-gel synthesis to create silica-based biomaterials with tailored properties for drug delivery applications. The hexyl groups impart a significant degree of hydrophobicity to the resulting silica matrix, which can be advantageous for the controlled release of hydrophobic drugs and for creating protective, water-repellent coatings on implantable devices. The sol-gel process, a versatile wet-chemical technique, allows for the formation of highly pure and homogeneous silica networks at relatively low temperatures, making it suitable for the encapsulation of sensitive therapeutic agents.

The fundamental chemistry of the sol-gel process involves two primary reactions: hydrolysis and condensation of the alkoxide precursor.[1] In the case of THOS, the hydrolysis step involves the replacement of hexyloxy groups (-OC₆H₁₃) with hydroxyl groups (-OH). This is typically catalyzed by an acid or a base. Following hydrolysis, the condensation reaction leads to the formation of siloxane bridges (Si-O-Si), resulting in a three-dimensional silica network. The slower hydrolysis rate of THOS compared to shorter-chain alkoxysilanes like tetraethyl orthosilicate (TEOS) allows for greater control over the gelation process.[2]

Key Advantages of Tetrahexyl Orthosilicate in Drug Delivery

-

Enhanced Hydrophobicity: The long hexyl chains create a non-polar microenvironment within the silica matrix, making it an ideal carrier for hydrophobic drugs, thereby improving their solubility and bioavailability.

-

Controlled Release: The hydrophobic nature of the THOS-derived matrix can retard the ingress of aqueous fluids, leading to a more sustained and controlled release profile for encapsulated drugs.[3]

-

Biocompatibility: Silica-based materials are generally considered biocompatible and have been extensively studied for biomedical applications.[3]

-

Tunable Properties: The sol-gel process allows for the tuning of critical material properties such as porosity, surface area, and particle size by adjusting reaction parameters.[4]

Experimental Protocols

Protocol 1: Synthesis of Hydrophobic Silica Nanoparticles for Hydrophobic Drug Encapsulation

This protocol describes a modified Stöber method for the synthesis of hydrophobic silica nanoparticles using THOS, suitable for encapsulating a model hydrophobic drug like paclitaxel.

Materials:

-

Tetrahexyl orthosilicate (THOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

-

Paclitaxel

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, prepare a solution of ethanol and deionized water.

-

Addition of Catalyst: Add ammonium hydroxide solution to the ethanol/water mixture and stir vigorously for 15 minutes at room temperature.

-

Introduction of Precursor and Drug: In a separate beaker, dissolve THOS and paclitaxel in absolute ethanol.

-

Initiation of Sol-Gel Reaction: Add the THOS/paclitaxel solution dropwise to the stirred ammonia-catalyzed ethanol/water mixture.

-

Nanoparticle Formation: Allow the reaction to proceed for 12 hours under continuous stirring at room temperature to ensure complete hydrolysis and condensation.

-

Purification: Collect the paclitaxel-loaded silica nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Washing: Wash the nanoparticles three times with ethanol to remove unreacted precursors and non-encapsulated drug, followed by one wash with deionized water.

-

Drying: Dry the nanoparticles under vacuum at 60°C for 24 hours.

Workflow for Hydrophobic Silica Nanoparticle Synthesis

References

Application Notes and Protocols for the Preparation of Hydrophobic Coatings Using Tetrahexyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a generalized experimental protocol for the preparation of hydrophobic coatings using tetrahexyl orthosilicate as a precursor. The methodologies described herein are based on established sol-gel chemistry principles and are intended to serve as a starting point for the development of specific coating formulations. Due to the unique reactivity of tetrahexyl orthosilicate, stemming from the steric effects of its long alkyl chains, optimization of the outlined parameters is essential to achieve desired coating properties.

Introduction

Hydrophobic coatings are of significant interest across various fields, including biomedical devices, drug delivery systems, and self-cleaning surfaces, due to their ability to repel water and prevent biofouling. The sol-gel process offers a versatile and cost-effective method for fabricating such coatings. Tetrahexyl orthosilicate is a promising precursor for creating highly hydrophobic surfaces due to the presence of four long hexyl chains, which impart a low surface energy to the resulting coating. These notes provide a foundational protocol for leveraging this precursor to create robust and effective hydrophobic coatings.

Quantitative Data Summary

The following tables summarize representative quantitative data for hydrophobic coatings prepared using long-chain alkylsilane precursors. While specific data for tetrahexyl orthosilicate is not widely available in published literature, the values presented here for similar long-chain silane coatings can be used as a benchmark for performance.

Table 1: Water Contact Angles of Hydrophobic Coatings

| Precursor System | Deposition Method | Curing Temperature (°C) | Water Contact Angle (°) |

| Tetraethyl Orthosilicate (TEOS) + Octyltriethoxysilane | Dip-coating | 100 | 105 - 115 |

| TEOS + Hexadecyltrimethoxysilane | Spin-coating | 120 | 140 - 150 |

| Proposed: Tetrahexyl Orthosilicate | Spin-coating | 100 - 150 | > 120 (Target) |

Table 2: Physical Properties of Representative Hydrophobic Coatings

| Property | TEOS + Long-Chain Alkylsilane | Proposed: Tetrahexyl Orthosilicate |

| Coating Thickness | 50 - 200 nm | 50 - 300 nm (Dependent on sol concentration and deposition parameters) |

| Surface Roughness (Ra) | 10 - 50 nm | To be determined experimentally |

| Adhesion to Substrate | Good to Excellent | To be determined experimentally |

Experimental Protocols

This section details a generalized protocol for the preparation of hydrophobic coatings using tetrahexyl orthosilicate.

Materials and Reagents

-

Tetrahexyl orthosilicate ([(C₆H₁₃O)₄Si])

-

Ethanol (absolute)

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)

-

Substrates (e.g., glass slides, silicon wafers)

Sol Preparation (Acid-Catalyzed)

-

In a clean, dry glass vial, add ethanol.

-

While stirring, add tetrahexyl orthosilicate to the ethanol. The recommended molar ratio of ethanol to tetrahexyl orthosilicate is between 10:1 and 30:1.

-

In a separate vial, prepare an acidic water solution by adding HCl to deionized water. A typical catalyst concentration is 0.1 M.

-

Slowly add the acidic water solution to the tetrahexyl orthosilicate/ethanol mixture under vigorous stirring. The molar ratio of water to tetrahexyl orthosilicate should be in the range of 1:1 to 4:1. A lower water ratio will result in a slower hydrolysis rate.

-

Continue stirring the mixture at room temperature for 12 to 48 hours to allow for hydrolysis and condensation to occur. The solution should remain clear.

Substrate Preparation

-

Clean the substrates by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Optional: Treat the substrates with oxygen plasma for 5 minutes to create a hydrophilic surface for better coating adhesion.

Coating Deposition (Spin-Coating)

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense the prepared sol solution onto the center of the substrate.

-

Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds. The final coating thickness will depend on the viscosity of the sol and the spin speed.

Curing

-

Transfer the coated substrates to an oven.

-

Cure the coatings at a temperature between 100°C and 150°C for 1 to 2 hours. The curing step removes residual solvent and promotes further condensation of the siloxane network.

Visualizations

Experimental Workflow

Caption: Workflow for preparing hydrophobic coatings.

Sol-Gel Chemical Pathway

Caption: Key reactions in the sol-gel process.

Discussion and Optimization

The successful formation of a high-quality hydrophobic coating using tetrahexyl orthosilicate is critically dependent on the careful control of the sol-gel reaction parameters.

-

Water to Precursor Ratio: This ratio significantly influences the rates of hydrolysis and condensation. A lower ratio will slow down the reactions, which can be advantageous for the sterically hindered tetrahexyl orthosilicate, allowing for more uniform network formation.

-

Catalyst Concentration: The choice of an acid or base catalyst and its concentration will dictate the morphology of the resulting silica network. Acid catalysis tends to produce more linear or weakly branched polymers, while base catalysis often results in more highly branched clusters.

-

Solvent: Ethanol is a common solvent, but other alcohols can be used. The choice of solvent can affect the solubility of the precursor and the rate of the sol-gel reactions.

-

Curing Temperature and Time: These parameters are crucial for the densification of the coating and the removal of residual organic components. Higher temperatures can lead to a more cross-linked network but may also cause cracking if not carefully controlled.

It is recommended that a design of experiments (DOE) approach be employed to systematically investigate the effects of these parameters on the final coating properties, such as contact angle, thickness, and durability. Characterization techniques such as contact angle goniometry, Fourier-transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) should be used to evaluate the performance of the developed coatings.

Application Notes and Protocols for Surface Modification of Nanoparticles using Tetrahexyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems and other biomedical applications. The choice of surface coating agent significantly influences the nanoparticle's stability, biocompatibility, hydrophobicity, and its interaction with biological systems. Tetrahexyl orthosilicate, a long-chain alkyl silicate, offers a unique approach to creating a hydrophobic and sterically stabilized silica shell on nanoparticles. This modification can enhance the encapsulation of hydrophobic drugs, reduce non-specific protein adsorption, and improve circulation times.

These application notes provide a comprehensive overview and generalized protocols for the surface modification of nanoparticles using tetrahexyl orthosilicate. Due to the limited availability of literature specifically on tetrahexyl orthosilicate for this application, the following protocols are adapted from well-established methods for tetraethyl orthosilicate (TEOS) and other long-chain alkyl silanes. The provided data are illustrative and should be considered as a starting point for experimental design and optimization.

Principle of Surface Modification

The surface modification process is based on the sol-gel chemistry of alkoxysilanes. Tetrahexyl orthosilicate undergoes hydrolysis and condensation reactions in the presence of a catalyst (typically ammonia) to form a silica (SiO₂) network. The long hexyl chains of the precursor become integrated into the silica matrix, creating a hydrophobic outer layer on the nanoparticle surface. This process is a variation of the well-known Stöber method.[1]

The primary advantages of using a long-chain alkyl silicate like tetrahexyl orthosilicate include:

-

Increased Hydrophobicity: The hexyl groups create a non-polar surface, which can be advantageous for encapsulating hydrophobic drugs and for creating stealth nanoparticles that can evade the immune system.

-

Steric Hindrance: The bulky alkyl chains can provide steric stabilization, preventing nanoparticle aggregation.[1]

-

Controlled Release: The hydrophobic nature of the coating can modulate the release kinetics of encapsulated therapeutic agents.

Experimental Protocols

Protocol 1: Silica Coating of Pre-synthesized Nanoparticles (Generalized Stöber Method)

This protocol describes the coating of existing nanoparticles (e.g., iron oxide, gold, quantum dots) with a silica shell derived from tetrahexyl orthosilicate.

Materials:

-

Nanoparticle suspension in ethanol

-

Tetrahexyl orthosilicate

-

Ethanol (absolute)

-

Ammonium hydroxide (28-30% solution)

-

Deionized water

Procedure:

-

Nanoparticle Dispersion: Disperse the pre-synthesized nanoparticles in a mixture of ethanol and deionized water. The optimal ratio will depend on the nanoparticle type and concentration and may require optimization.

-

Reaction Setup: In a round-bottom flask, add the nanoparticle dispersion and place it in an ultrasonic bath for 15-30 minutes to ensure a homogenous suspension.

-

Catalyst Addition: While stirring vigorously, add ammonium hydroxide to the nanoparticle suspension. The amount of catalyst will influence the reaction rate and the final particle size.

-

Precursor Addition: Slowly add a solution of tetrahexyl orthosilicate in ethanol to the reaction mixture. The rate of addition is critical; a slower rate is generally preferred for more hydrophobic precursors to allow for controlled hydrolysis and condensation.[1]

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring. The longer reaction time, compared to TEOS, is to account for the slower hydrolysis rate of the long-chain alkoxide.

-

Washing: After the reaction is complete, centrifuge the coated nanoparticles to separate them from the reaction medium.

-

Purification: Wash the nanoparticles multiple times with ethanol and finally with deionized water to remove any unreacted precursors and by-products.

-

Resuspension: Resuspend the purified, surface-modified nanoparticles in the desired solvent for characterization and further use.

Protocol 2: One-Pot Synthesis and Surface Modification

This protocol is for the simultaneous synthesis of silica nanoparticles with a tetrahexyl orthosilicate-modified surface.

Materials:

-

Tetrahexyl orthosilicate

-

Ethanol (absolute)

-

Ammonium hydroxide (28-30% solution)

-

Deionized water

Procedure:

-

Reaction Mixture: In a round-bottom flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

-

Precursor Addition: While stirring vigorously, add the tetrahexyl orthosilicate to the reaction mixture.

-

Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

-

Washing and Purification: Follow steps 6-8 from Protocol 1 to wash and purify the synthesized nanoparticles.

Quantitative Data and Characterization

The successful surface modification of nanoparticles with tetrahexyl orthosilicate should be confirmed through various characterization techniques. The following table summarizes the expected changes in nanoparticle properties.

| Parameter | Before Modification | After Modification with Tetrahexyl Orthosilicate | Characterization Technique |

| Hydrodynamic Diameter | Varies (e.g., 50 nm) | Increase (e.g., 60-80 nm) | Dynamic Light Scattering (DLS) |

| Zeta Potential | Varies (e.g., -30 mV) | Shift towards neutral (e.g., -10 to 0 mV) | Zeta Potential Analyzer |

| Surface Composition | Elemental composition of core nanoparticle | Presence of Si, O, C, H | X-ray Photoelectron Spectroscopy (XPS), Energy-Dispersive X-ray Spectroscopy (EDX) |

| Morphology | Core nanoparticle morphology | Core-shell structure with a visible silica layer | Transmission Electron Microscopy (TEM) |

| Hydrophobicity | Hydrophilic | Hydrophobic | Contact Angle Measurement |

Visualizations

Experimental Workflow for Nanoparticle Surface Modification

Caption: Workflow for surface modification of nanoparticles.

Signaling Pathway of Surface Modification

Caption: Hydrolysis and condensation of tetrahexyl orthosilicate.

Applications in Drug Development

The unique properties of nanoparticles coated with tetrahexyl orthosilicate open up several possibilities in drug delivery and development:

-

Enhanced Delivery of Hydrophobic Drugs: The hydrophobic surface can improve the loading capacity and stability of poorly water-soluble drugs.

-

Controlled Release Systems: The silica shell can be engineered to control the release rate of the encapsulated drug, leading to sustained therapeutic effects.

-

"Stealth" Nanoparticles: The hydrophobic and sterically stabilized surface can reduce opsonization and clearance by the reticuloendothelial system, prolonging the circulation time of the nanoparticles.

-

Targeted Drug Delivery: The silica surface can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues.

Conclusion

Surface modification of nanoparticles with tetrahexyl orthosilicate presents a promising strategy for developing advanced drug delivery vehicles. While specific protocols are not yet widely published, the principles of alkoxysilane chemistry provide a solid foundation for experimental design. The generalized protocols and expected outcomes presented in these application notes are intended to guide researchers in exploring the potential of this novel surface coating. Careful optimization and thorough characterization will be essential for the successful development of tetrahexyl orthosilicate-modified nanoparticles for biomedical applications.

References

Application Notes and Protocols: Tetrahexyl Orthosilicate and its Analogs in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraalkyl orthosilicates, such as tetrahexyl orthosilicate and the more extensively studied tetraethyl orthosilicate (TEOS), are versatile precursors for the synthesis of silica-based biomaterials for drug delivery applications.[1][2][3][4] These compounds undergo hydrolysis and condensation reactions to form silica nanoparticles, which can be formulated into hydrogels. These hydrogels, often referred to as thixogels, possess a unique shear-thinning property, allowing them to be injected as a liquid and subsequently form a gel in situ, acting as a localized drug depot.[1][2] The nanoparticulate structure of these hydrogels enables the encapsulation and controlled release of therapeutic agents.[1][3][4][5] This document provides an overview of the application of tetraalkyl orthosilicate-based systems in drug delivery, along with detailed protocols for their synthesis and characterization. While the focus of this document is on tetrahexyl orthosilicate, the majority of the available literature and established protocols are based on its analog, tetraethyl orthosilicate (TEOS). The principles and methodologies described herein are expected to be largely applicable to other tetraalkyl orthosilicates with appropriate modifications.

Data Presentation

The following table summarizes key quantitative data from studies on TEOS-based hydrogels, illustrating the tunable properties of these drug delivery systems.

| Parameter | Value | Conditions | Reference |

| Nanoparticle Size | 15.8 ± 1.2 nm | Prepared with day 0 hydrolyzed TEOS (hTEOS) | [4] |

| 18.8 ± 0.5 nm | Prepared with day 5 hTEOS | [4] | |

| 233.8 ± 18.2 nm | Prepared with day 14 hTEOS | [4] | |

| Model Drug Release (Fluorescein) | Lower release rate | Thixogels with smaller nanoparticles (day 0 and 5 hTEOS) | [4] |

| Higher release rate | Thixogels with larger nanoparticles (day 14 hTEOS) | [4] | |

| Significantly lower release rate | Drug encapsulated within constituent nanoparticles | [1] | |

| Higher release rate | Drug entrapped in the aqueous solution between nanoparticles | [1] |

Experimental Protocols

Protocol 1: Synthesis of Tetraalkyl Orthosilicate-Based Hydrogel

This protocol describes the synthesis of a thixotropic hydrogel using a tetraalkyl orthosilicate precursor, based on methodologies for TEOS.[6]

Materials:

-

Tetraethyl orthosilicate (TEOS) (or tetrahexyl orthosilicate)

-

Acetic acid (0.15 M)

-

Hyaluronic acid (HA) solution (e.g., 10%, 0.5%, or 0.1% w/v in 1X PBS)

-

Ammonium hydroxide (1.5 N)

-

Phosphate-buffered saline (PBS, 1X)

Procedure:

-

Hydrolysis of TEOS: Mix TEOS with 0.15 M acetic acid at a 1:9 (v/v) ratio.

-

Allow the hydrolysis reaction to proceed for 1.5 hours at room temperature with stirring. This solution is referred to as hydrolyzed TEOS (hTEOS).

-

Formulation of the Hydrogel: Mix the hTEOS solution with the desired concentration of hyaluronic acid solution at a 1:2 (v/v) ratio.

-

Vortex the mixture to ensure homogeneity.

-

pH Adjustment: Adjust the pH of the mixture to approximately 7.65 using 1.5 N ammonium hydroxide.

-

Gelation: Leave the mixture undisturbed overnight at room temperature to allow for gel formation.

Protocol 2: Encapsulation of a Model Drug

This protocol details the encapsulation of a model drug, fluorescein, into the hydrogel.[1]

Materials:

-

Prepared tetraalkyl orthosilicate-based hydrogel

-

Fluorescein solution (e.g., 100 µg/mL)

Procedure for Entrapment (in the aqueous phase):

-

Prepare the hydrogel as described in Protocol 1.

-

Just prior to the gelation step (after pH adjustment), add the fluorescein solution to the hydrogel precursor mixture.

-

Allow the mixture to gel overnight, physically entrapping the fluorescein within the aqueous phase of the hydrogel network.

Procedure for Encapsulation (within nanoparticles):

-

Prepare the hydrolyzed TEOS (hTEOS) as described in Protocol 1.

-

Immediately after hydrolysis, mix the hTEOS with the fluorescein solution.

-

Allow this mixture to age for a specified period (e.g., 5 days) at room temperature.[1]

-

Proceed with the hydrogel formulation (step 3 in Protocol 1) using the fluorescein-containing hTEOS.

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to assess the release of the encapsulated drug from the hydrogel.[1]

Materials:

-

Drug-loaded hydrogel

-

Phosphate-buffered saline (PBS, 1X)

-

Incubator (37 °C)

-

Spectrophotometer or fluorometer

Procedure:

-

Place a defined amount of the drug-loaded hydrogel into a suitable container (e.g., a vial).

-

Add a known volume of pre-warmed PBS (37 °C) to the container.

-

Place the container in an incubator at 37 °C with no shaking.

-

At predetermined time intervals (e.g., 24-hour intervals), collect an aliquot of the PBS.

-

Replenish the collected volume with fresh, pre-warmed PBS to maintain sink conditions.

-

Quantify the concentration of the released drug in the collected aliquots using an appropriate analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for fluorescein).

-

Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of the hydrogel and the subsequent drug release studies.

Caption: Workflow for the synthesis of a tetraalkyl orthosilicate-based hydrogel.

Caption: Workflow for the in vitro drug release study from the hydrogel.

References

- 1. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery—Effects of Their Nanoparticulate Structure on Release Proper… [ouci.dntb.gov.ua]

- 3. Tetraethyl Orthosilicate-Based Hydrogels for Drug Delivery-Effects of Their Nanoparticulate Structure on Release Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Silica Nanoparticle Synthesis using Tetrahexyl Orthosilicate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silica nanoparticles are of significant interest in various fields, including drug delivery, diagnostics, and catalysis, owing to their tunable size, high surface area, and biocompatibility. The most common method for synthesizing silica nanoparticles is the Stöber process, which involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol solvent with a catalyst, usually ammonia.

This document provides a detailed protocol for the synthesis of silica nanoparticles using a less common precursor, tetrahexyl orthosilicate (THOS) . Due to the longer alkyl chains of THOS compared to TEOS, the hydrolysis and condensation kinetics are expected to be significantly slower. This protocol is an adaptation of the well-established Stöber method for TEOS and provides a starting point for researchers interested in exploring the use of long-chain alkyl orthosilicates for the synthesis of silica nanoparticles with potentially different properties. The longer alkyl chains may offer a pathway to particles with altered surface hydrophobicity or slower release kinetics for encapsulated payloads.

Materials and Equipment

Materials

-

Tetrahexyl orthosilicate (THOS) (≥95%)

-

Ethanol (absolute, ≥99.8%)

-

Ammonium hydroxide solution (28-30% NH₃ basis)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment

-

Round-bottom flasks

-

Magnetic stir bars and stir plate

-

Condenser

-